molecular formula C18H20N2O2 B7084372 N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

Cat. No.: B7084372
M. Wt: 296.4 g/mol
InChI Key: YEXSBNNTUJXDDE-UHFFFAOYSA-N
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Description

N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a pyridine ring and substituted with an ethyl group and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-12-10-19-9-8-15(12)20-17(21)13-6-5-7-14-16(13)22-11-18(14,2)3/h5-10H,4,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXSBNNTUJXDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)NC(=O)C2=C3C(=CC=C2)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an acetylene derivative, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated benzofuran intermediate.

    Substitution with Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine derivative and a carboxylic acid or its activated derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-ethylpyridin-4-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine ring structure but lacks the benzofuran core and carboxamide group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a methyl group instead of an ethyl group and lacks the benzofuran core.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound has a nitro group instead of an ethyl group and lacks the benzofuran core.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

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